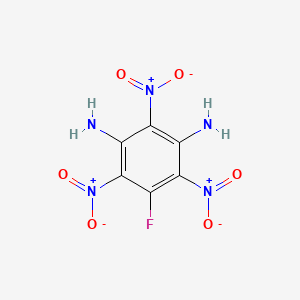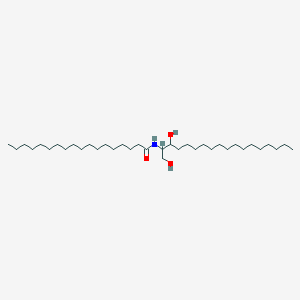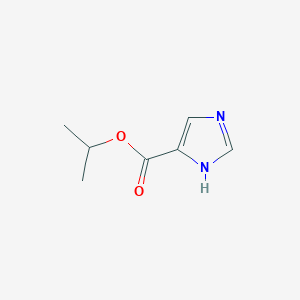
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.
Chlorination: The quinazoline core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) to introduce the chloro group at the 2-position.
Substitution Reaction: The chlorinated quinazoline is reacted with (4-methoxy-benzyl)-methyl-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an antibacterial and antifungal agent.
Biochemistry: It is used in studies to understand the interaction of quinazoline derivatives with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active quinazoline derivatives.
作用機序
The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi.
類似化合物との比較
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-propylamine
- (2-Chloro-quinazolin-4-yl)-(2-p-tolyloxy-propyl)-amine
Uniqueness
2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other quinazoline derivatives. The presence of the 4-methoxy-benzyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
827030-57-9 |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC名 |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-21(11-12-7-9-13(22-2)10-8-12)16-14-5-3-4-6-15(14)19-17(18)20-16/h3-10H,11H2,1-2H3 |
InChIキー |
ODIKAAXWUXCNCY-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B8731692.png)



![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)
![3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B8731736.png)

![cis-3-[(Benzylamino)methyl]cyclobutanol](/img/structure/B8731745.png)


